

Unveiling UNC4976: A Potent Allosteric Modulator of PRC1

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Compound of Interest		
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CHAPEL HILL, NC – Researchers have detailed the discovery and characterization of UNC4976, a novel peptidomimetic that acts as a potent positive allosteric modulator (PAM) of the Polycomb Repressive Complex 1 (PRC1).[1] This groundbreaking work provides the scientific community with a powerful chemical probe to investigate the intricate mechanisms of Polycomb-mediated gene repression, which is frequently dysregulated in various human diseases, including cancer.[1]

UNC4976 distinguishes itself by its unique mechanism of action. It enhances the binding of the CBX7 chromodomain, a key component of PRC1, to nucleic acids.[1][2] This allosteric modulation simultaneously antagonizes the specific recruitment of CBX7 to its target gene loci marked by histone H3 lysine 27 trimethylation (H3K27me3).[1][2] The overall effect is a redistribution of PRC1 away from its canonical target genes, leading to their increased expression.[1][2]

Quantitative Profile of UNC4976

UNC4976 has demonstrated a significant improvement in cellular efficacy compared to its predecessors, such as UNC3866.[2][3] The compound exhibits a 14-fold enhancement in cellular potency over UNC3866.[2][3] Its positive allosteric modulation of the CBX7 chromodomain's affinity for nucleic acids has been quantified, showing a four-fold increase in affinity ($\alpha = 4.0$).[2]

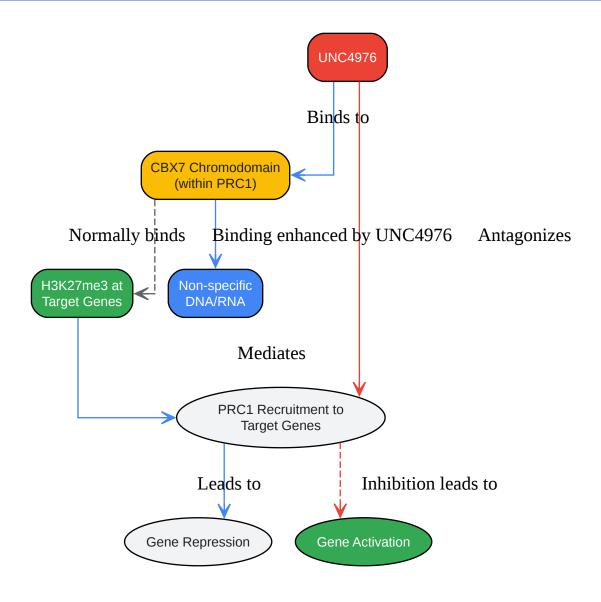


Parameter	Value	Target	Assay
Cellular Potency Enhancement	14-fold (vs. UNC3866)	CBX7	Polycomb in-vivo Assay
Allosteric Modulation (α)	4.0	CBX7 and nucleic acids	Fluorescence Polarization
Binding Affinity (Kd)	Isothermal Titration Calorimetry (ITC)		
CBX4	Equipotent to CBX7	-	
CBX7	Equipotent to CBX4		
CBX2	28-fold selective for CBX4/7 over CBX2		
CBX6	9-fold selective for CBX4/7 over CBX6	_	
CDYL2	8-fold selective over CDYL2	-	

Mechanism of Action: A Dual Approach

The mechanism of UNC4976 is characterized by a dual action that ultimately leads to the activation of Polycomb target genes.





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UNC4976 Mechanism of Action

Experimental Protocols

The characterization of UNC4976 involved a series of rigorous biochemical and cellular assays.

Isothermal Titration Calorimetry (ITC)

To determine the binding affinity of UNC4976 to various chromodomains, ITC experiments were performed. A solution of the purified chromodomain protein was placed in the sample cell of the calorimeter, and a solution of UNC4976 was titrated into the cell. The heat changes upon binding were measured to calculate the dissociation constant (Kd).



Fluorescence Polarization (FP) Assay

The positive allosteric modulation of UNC4976 on the binding of CBX7 to nucleic acids was quantified using a fluorescence polarization assay. A fluorescently labeled nucleic acid probe was incubated with the CBX7 chromodomain in the presence and absence of UNC4976. The change in fluorescence polarization was measured to determine the enhancement of binding affinity.

Polycomb in-vivo Assay

A cellular reporter assay was utilized to assess the in-cell efficacy of UNC4976. This assay quantitatively measures the derepression of a reporter gene that is under the control of a Polycomb-regulated promoter. The 14-fold enhanced efficacy of UNC4976 compared to UNC3866 was determined using this system.[2]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

To investigate the impact of UNC4976 on the genomic localization of PRC1, ChIP-seq was employed. Cells were treated with UNC4976, and chromatin was immunoprecipitated using an antibody against a PRC1 component. The associated DNA was then sequenced to map the genome-wide occupancy of PRC1 and assess its displacement from target genes.[2]

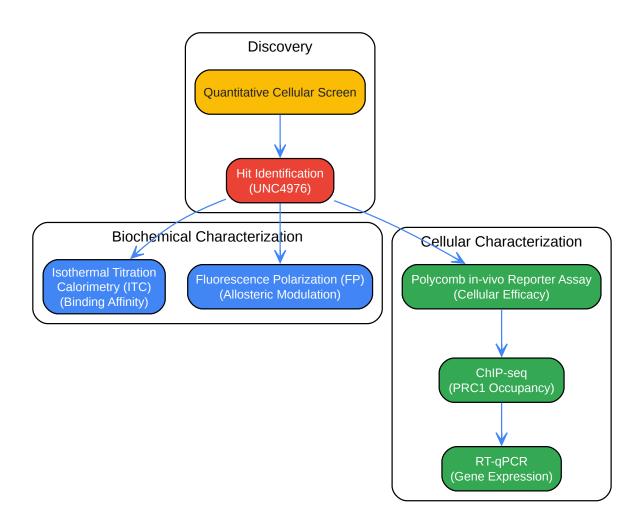
Reverse Transcription Quantitative PCR (RT-qPCR)

The effect of UNC4976 on the expression of Polycomb target genes was measured by RT-qPCR. HEK293 cells were treated with UNC4976, and the mRNA levels of known PRC1 target genes were quantified to confirm their upregulation following PRC1 displacement.[2]

Experimental Workflow

The discovery and characterization of UNC4976 followed a multi-step workflow, from initial screening to in-depth cellular characterization.





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UNC4976 Discovery and Characterization Workflow

The discovery of UNC4976 represents a significant advancement in the field of chemical biology, providing a highly potent and specific tool to dissect the complex roles of PRC1 in health and disease.[1] Further studies utilizing UNC4976 are expected to yield novel insights into Polycomb biology and may pave the way for the development of new therapeutic strategies targeting epigenetic dysregulation.

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